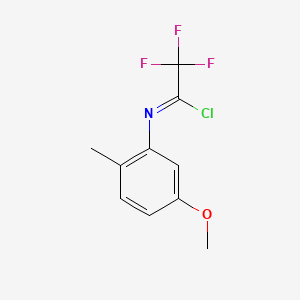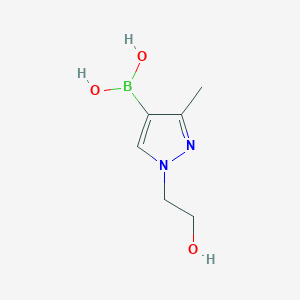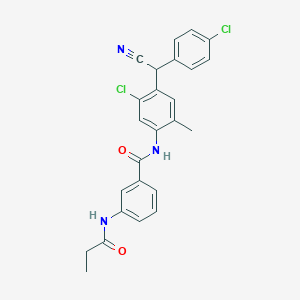
2,2,2-Trifluoro-N-(5-methoxy-2-methylphenyl)acetimidoyl Chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,2-Trifluoro-N-(5-methoxy-2-methylphenyl)acetimidoyl Chloride is a chemical compound known for its unique structural properties and reactivity. It is characterized by the presence of trifluoromethyl, methoxy, and methyl groups attached to a phenyl ring, along with an acetimidoyl chloride functional group. This compound is used in various chemical syntheses and has applications in different scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-N-(5-methoxy-2-methylphenyl)acetimidoyl Chloride typically involves the reaction of 5-methoxy-2-methylaniline with trifluoroacetic anhydride to form the corresponding trifluoroacetamide. This intermediate is then treated with thionyl chloride to yield the desired acetimidoyl chloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the use of appropriate solvents to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,2-Trifluoro-N-(5-methoxy-2-methylphenyl)acetimidoyl Chloride undergoes various chemical reactions, including:
Substitution Reactions: The acetimidoyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: In the presence of water or aqueous base, the acetimidoyl chloride group can hydrolyze to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Hydrolysis Conditions: Aqueous base (e.g., sodium hydroxide)
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Oxidized derivatives such as nitro compounds or carboxylic acids.
Reduction Products: Reduced derivatives such as amines or alcohols.
Hydrolysis Products: Carboxylic acids and related compounds.
Applications De Recherche Scientifique
2,2,2-Trifluoro-N-(5-methoxy-2-methylphenyl)acetimidoyl Chloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of various complex molecules.
Biology: Employed in the synthesis of biologically active compounds and pharmaceuticals.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2,2,2-Trifluoro-N-(5-methoxy-2-methylphenyl)acetimidoyl Chloride involves its reactivity with nucleophiles and electrophiles. The trifluoromethyl group enhances the electrophilicity of the acetimidoyl chloride group, making it more reactive towards nucleophilic attack. This reactivity is exploited in various chemical transformations and synthesis processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2,2-Trifluoro-N-phenylacetimidoyl Chloride
- 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetimidoyl Chloride
- 2,2,2-Trifluoro-N-(3-methoxyphenyl)acetimidoyl Chloride
Uniqueness
2,2,2-Trifluoro-N-(5-methoxy-2-methylphenyl)acetimidoyl Chloride is unique due to the presence of the methoxy and methyl groups on the phenyl ring, which can influence its reactivity and the types of products formed in chemical reactions. This structural uniqueness makes it a valuable compound in synthetic chemistry and various applications .
Propriétés
Formule moléculaire |
C10H9ClF3NO |
|---|---|
Poids moléculaire |
251.63 g/mol |
Nom IUPAC |
2,2,2-trifluoro-N-(5-methoxy-2-methylphenyl)ethanimidoyl chloride |
InChI |
InChI=1S/C10H9ClF3NO/c1-6-3-4-7(16-2)5-8(6)15-9(11)10(12,13)14/h3-5H,1-2H3 |
Clé InChI |
KAFYIRMPXNKVPJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)OC)N=C(C(F)(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![5-Bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13691065.png)
![1-[3-Methoxy-5-(trifluoromethyl)phenyl]-2-pyrrolidinone](/img/structure/B13691070.png)

![2-Boc-7-iodo-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B13691076.png)

